2,4-Dimethylthiazol-5-amine hydrochloride
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Overview
Description
2,4-Dimethylthiazol-5-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthiazol-5-amine hydrochloride typically involves the reaction of 2-amino-4,5-dimethylthiazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylthiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2,4-Dimethylthiazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dimethylthiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethylthiazole
- 4,5-Dimethylthiazol-2-amine hydrochloride
- 4,5-Dimethylthiazol-2-ylamine hydrochloride
Uniqueness
2,4-Dimethylthiazol-5-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H9ClN2S |
---|---|
Molecular Weight |
164.66 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-3-5(6)8-4(2)7-3;/h6H2,1-2H3;1H |
InChI Key |
PUOOWXMTBIOQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)N.Cl |
Origin of Product |
United States |
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